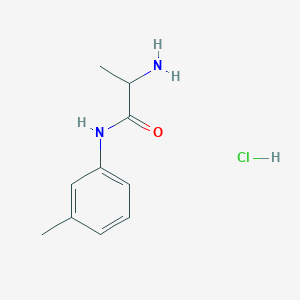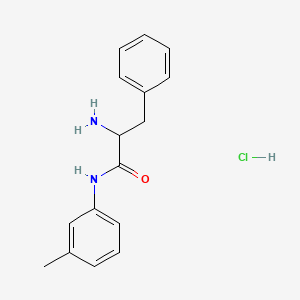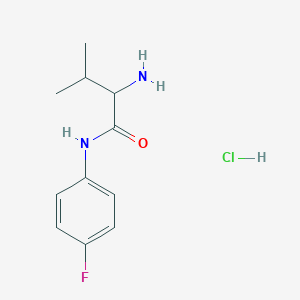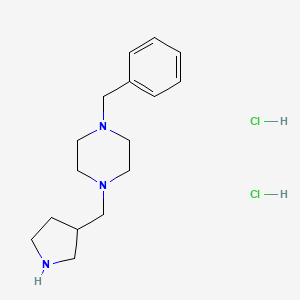
4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole is a chemical compound with the CAS Number: 1247103-24-7 . It has a molecular weight of 262.52 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound might involve the use of 3,4-Dichlorophenyl isocyanate , which is used as a chemical intermediate in organic synthesis . Protodeboronation of alkyl boronic esters could also be involved in the synthesis .Chemical Reactions Analysis
Isocyanates and thioisocyanates, such as ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER, are incompatible with many classes of compounds, reacting exothermically to release toxic gases . Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .Applications De Recherche Scientifique
Corrosion Inhibition
Triazole derivatives, including compounds structurally related to 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole, have demonstrated significant efficacy as corrosion inhibitors for metals in acidic environments. For example, the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has been studied for corrosion inhibition of mild steel in acidic media, showcasing high inhibition efficiencies, suggesting a similar potential for related compounds (Lagrenée et al., 2002). This application is crucial for extending the lifespan of metal structures and components in industrial settings.
Synthesis and Characterization of Energetic Salts
Triazolyl- and triazolium-functionalized unsymmetrical energetic salts have been prepared through reactions involving triazole derivatives, demonstrating good thermal stability and relatively high density. Such materials are of interest for applications requiring energetic materials with controlled reactivity and stability profiles (Wang et al., 2007). The research into these salts opens up new avenues for developing advanced materials for use in explosives, propellants, and pyrotechnics.
Molecular Structure Analysis
The study of tautomerism in 1,2,4-triazoles, including derivatives similar to this compound, provides insights into the structural and electronic configurations of these compounds. This information is vital for understanding their reactivity, stability, and interactions with other molecules, which can influence their applications in various chemical reactions and material science applications (Kubota & Uda, 1975).
Antimicrobial and Antifungal Properties
Research into triazole derivatives has also highlighted their potential as antimicrobial and antifungal agents. For instance, specific triazole compounds have been synthesized and found to possess significant activities against various microorganisms. This suggests that compounds like this compound could be structurally modified to enhance their efficacy as antimicrobial agents, offering a route to new treatments for infections (Bektaş et al., 2010).
Synthesis of Intermediates for Pesticides
The synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, an important intermediate for preparing pesticides, demonstrates the utility of triazole derivatives in the agricultural sector. This application underlines the role of such compounds in synthesizing more effective and safer pesticides, contributing to enhanced agricultural productivity and pest management (Ying, 2004).
Propriétés
IUPAC Name |
4-(chloromethyl)-1-(3,4-dichlorophenyl)triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N3/c10-4-6-5-15(14-13-6)7-1-2-8(11)9(12)3-7/h1-3,5H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANHUYYJAUMSCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CCl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527412.png)
![3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride](/img/structure/B1527413.png)







![3-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527425.png)

